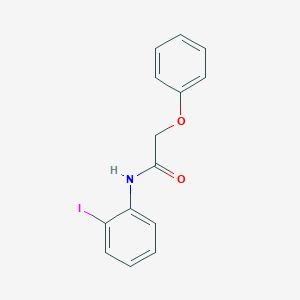

N-(2-iodophenyl)-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a synthesis of phenothiazine was developed by mixing N-(2-iodophenyl)acetamide with 2-iodobenzenethiol in alkaline condition . Another study reported the synthesis of isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction .Wissenschaftliche Forschungsanwendungen

- Benzothiazole Scaffold : N-(2-iodophenyl)-2-phenoxyacetamide belongs to the benzothiazole class, which is a privileged scaffold in synthetic and medicinal chemistry. The 2nd position of benzothiazole is particularly active, making 2-arylbenzothiazoles valuable for drug discovery .

- Biological Activity : Researchers have explored derivatives of this compound for their pharmacological properties. These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-HIV, and anti-inflammatory activities, among others .

- Intermediate : N-(2-iodophenyl)-2-phenoxyacetamide serves as an important raw material and intermediate in organic synthesis. Its reactivity and functional groups make it versatile for constructing more complex molecules .

- Iodanes with Close I-N Contact : Recent research has focused on iodanes (hypervalent iodine compounds) that exhibit close contact between iodine (I) and nitrogen (N) atoms. These compounds have structural features that make them useful in synthetic approaches and reactivity studies .

Medicinal Chemistry and Drug Development

Organic Synthesis

Hypervalent Iodine Chemistry

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures have been found to exhibit antiviral activities .

Mode of Action

It has been suggested that the compound undergoes a palladium-catalyzed reaction . This reaction involves the oxidative addition of N-(2-iodophenyl)formamide to a palladium complex, followed by the insertion of 2-iodophenyl isocyanide .

Biochemical Pathways

The compound’s synthesis involves a palladium-catalyzed reaction, which is a key process in many biochemical pathways .

Pharmacokinetics

It’s worth noting that similar compounds have been found to exhibit prolonged in vivo metabolism compared to in vitro modeling .

Result of Action

It’s worth noting that compounds with similar structures have been found to exhibit good anti-tmv (tobacco mosaic virus) activity .

Action Environment

It’s worth noting that similar compounds have been found to exhibit good anti-tmv activity, suggesting that they may be effective in a variety of environmental conditions .

Eigenschaften

IUPAC Name |

N-(2-iodophenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-8-4-5-9-13(12)16-14(17)10-18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBHVBVHSQRWMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)-2-phenoxyacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2409530.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2409536.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2409538.png)

![(E)-2-(4-Methylphenyl)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]ethenesulfonamide](/img/structure/B2409539.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 5-bromofuran-2-carboxylate](/img/structure/B2409540.png)

![9-(4-chlorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2409545.png)

![3-(2-bromophenoxy)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2409547.png)

![2-{[(2,3-Dihydroxyphenyl)methyl]amino}-2-phenylacetic acid](/img/structure/B2409548.png)